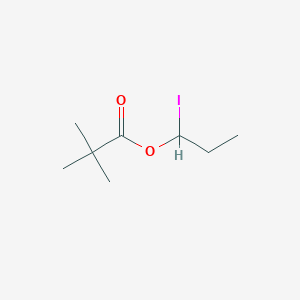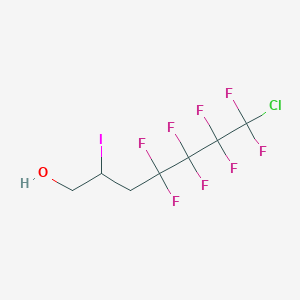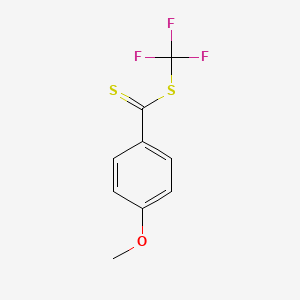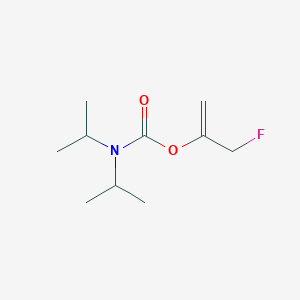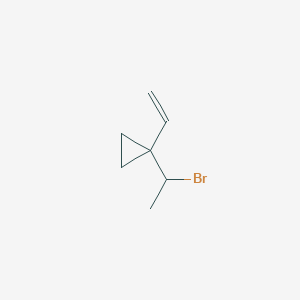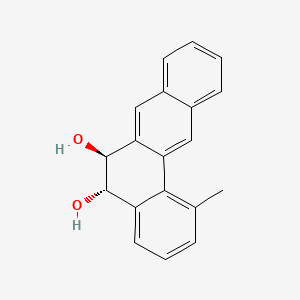
(5S,6S)-1-Methyl-5,6-dihydrobenzo(c)anthracene-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol typically involves multi-step organic reactions. The process often starts with the preparation of the core anthracene structure, followed by the introduction of methyl and hydroxyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (5S,6S)-8-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol
- (5S,6S)-11-methyl-5,6-dihydrobenzo[c]anthracene-5,6-diol
Uniqueness
(5S,6S)-1-Methyl-5,6-dihydrobenzo©anthracene-5,6-diol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
94850-03-0 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(5S,6S)-1-methyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C19H16O2/c1-11-5-4-8-14-17(11)15-9-12-6-2-3-7-13(12)10-16(15)19(21)18(14)20/h2-10,18-21H,1H3/t18-,19-/m0/s1 |
InChI Key |
IALZIQQAEPELSD-OALUTQOASA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@@H]([C@H](C3=CC4=CC=CC=C4C=C32)O)O |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(C3=CC4=CC=CC=C4C=C32)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



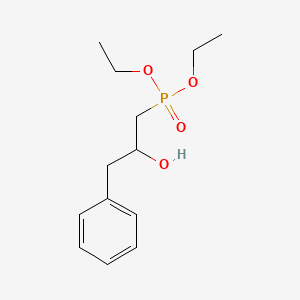
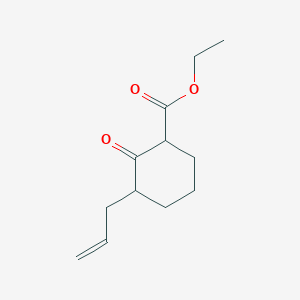
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)
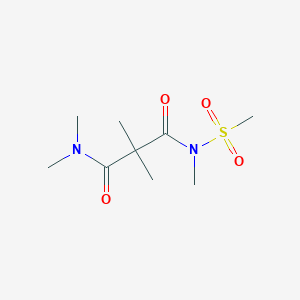
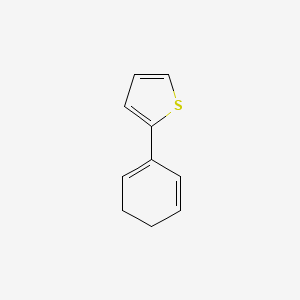
![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)
